BenchChemオンラインストアへようこそ!

Diethyl 5-(2,6-difluorobenzamido)-3-methylthiophene-2,4-dicarboxylate

Physicochemical profiling Drug-likeness Lead optimization

This polysubstituted thiophene building block is uniquely optimized for FtsZ-targeted antibacterial programs. The pre-installed 2,6-difluorobenzamide motif is a validated allosteric FtsZ inhibitor pharmacophore, while the two ethyl ester handles at positions 2 and 4 enable divergent, independent functionalization—accelerating SAR exploration and reducing synthetic steps compared to amino or chloroacetyl precursors. Ideal for research groups targeting multidrug-resistant Gram-positive pathogens and bacterial capsule biogenesis.

Molecular Formula C18H17F2NO5S
Molecular Weight 397.39
CAS No. 307343-80-2
Cat. No. B2643688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 5-(2,6-difluorobenzamido)-3-methylthiophene-2,4-dicarboxylate
CAS307343-80-2
Molecular FormulaC18H17F2NO5S
Molecular Weight397.39
Structural Identifiers
SMILESCCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=C(C=CC=C2F)F
InChIInChI=1S/C18H17F2NO5S/c1-4-25-17(23)12-9(3)14(18(24)26-5-2)27-16(12)21-15(22)13-10(19)7-6-8-11(13)20/h6-8H,4-5H2,1-3H3,(H,21,22)
InChIKeyJZWRQCFDUNVHDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Diethyl 5-(2,6-difluorobenzamido)-3-methylthiophene-2,4-dicarboxylate (CAS 307343-80-2): Core Scaffold Properties and Research Positioning


Diethyl 5-(2,6-difluorobenzamido)-3-methylthiophene-2,4-dicarboxylate (CAS 307343-80-2, molecular formula C₁₈H₁₇F₂NO₅S, molecular weight 397.39 g/mol) is a polysubstituted thiophene derivative featuring a 2,6-difluorobenzamido group at the 5-position, a methyl group at the 3-position, and diethyl ester functionalities at the 2- and 4-positions of the thiophene core [1]. The compound belongs to the class of 5-acylamino-3-methylthiophene-2,4-dicarboxylates, a scaffold recognized in patent literature for generating bioactive molecules targeting inflammation and immune-related disorders [2]. The 2,6-difluorobenzamide moiety is a validated pharmacophore recurrently employed in antibacterial drug discovery, particularly as an allosteric inhibitor of the bacterial cell division protein FtsZ [3]. This compound is primarily utilized as a synthetic building block for constructing more complex molecular architectures in medicinal chemistry and drug discovery programs [2].

Why Diethyl 5-(2,6-difluorobenzamido)-3-methylthiophene-2,4-dicarboxylate Cannot Be Casually Substituted by Other Thiophene-2,4-dicarboxylate Derivatives


The 5-position acylamino substituent on the 3-methylthiophene-2,4-dicarboxylate scaffold is not a passive inert group; it fundamentally dictates the compound's physicochemical properties, pharmacophoric identity, and downstream synthetic reactivity [1]. Replacing the 2,6-difluorobenzamido group with a simpler acyl moiety (e.g., chloroacetyl, cyclopropylcarbonyl, or trifluoroacetyl) eliminates the aromatic fluorinated pharmacophore that is critically recognized as a privileged motif for allosteric FtsZ inhibition [2] and has been validated in benzamide-based antibacterial leads including PC190723 (FtsZ IC₅₀ = 55 ng/mL) . The two ortho-fluorine atoms on the benzamide ring enforce a specific non-planar conformation essential for binding to the allosteric pocket of target proteins—a conformational bias absent in non-fluorinated or differently fluorinated regioisomers [2]. Furthermore, the 2,6-difluorophenyl ring contributes distinct electronic effects (σ-inductive withdrawal), lipophilicity (ΔlogP), and metabolic stability characteristics that are not replicated by chloroacetyl, cyclopropylcarbonyl, or other 5-acylamino variants available within the same core scaffold [1].

Quantitative Differentiation Evidence for Diethyl 5-(2,6-difluorobenzamido)-3-methylthiophene-2,4-dicarboxylate vs. Closest Analogs


Physicochemical Differentiation: 2,6-Difluorobenzamido vs. Chloroacetyl at the 5-Position

Substitution of the chloroacetyl group (CAS 146381-87-5) with the 2,6-difluorobenzamido moiety (CAS 307343-80-2) on the identical 3-methylthiophene-2,4-dicarboxylate scaffold produces a markedly different physicochemical profile. The target compound has a molecular weight of 397.39 vs. 333.79 for the chloroacetyl analog, an increase of 63.6 Da attributable to the difluorophenyl ring [1]. The chloroacetyl analog has a computed XLogP3-AA of 3.4 and 6 hydrogen bond acceptor sites [2]; the 2,6-difluorobenzamido derivative, while lacking a published experimental logP, is estimated to have a higher logP (>4.0) owing to the additional aromatic ring, and features 8 hydrogen bond acceptor sites (including the two ortho-fluorines and the additional amide carbonyl), altering both passive permeability and protein-binding potential [3]. The molecular weight shift alone (397.39 vs. 333.79) places the target compound closer to the center of oral drug-like chemical space while the chloroacetyl analog borders on fragment-like space.

Physicochemical profiling Drug-likeness Lead optimization

Pharmacophoric Differentiation: The 2,6-Difluorobenzamide Moiety as a Privileged FtsZ Inhibitor Motif vs. Non-Fluorinated Benzamides

The 2,6-difluorobenzamide motif has been established as a privileged pharmacophore for allosteric inhibition of the bacterial cell division protein FtsZ. A conformational analysis and molecular docking study comparing 2,6-difluoro-3-methoxybenzamide (DFMBA) with the non-fluorinated 3-methoxybenzamide (3-MBA) demonstrated that the two ortho-fluorine atoms enforce a non-planar conformation that is essential for productive binding to the FtsZ allosteric pocket [1]. This conformational bias is absent in non-fluorinated benzamides and in regioisomers with different fluorination patterns. Compounds bearing the 2,6-difluorobenzamide motif, such as PC190723, exhibit potent FtsZ GTPase inhibition with an IC₅₀ of 55 ng/mL and bactericidal activity against Staphylococcus aureus with MIC values of 0.5–1 μg/mL . A systematic review classified 3-substituted 2,6-difluorobenzamide derivatives (Group I1) among seven core structural classes of non-peptide FtsZ inhibitors, with reported MIC ranges of 0.88–28.04 μM against staphylococcal strains [2]. The target compound, bearing this validated 2,6-difluorobenzamide pharmacophore on a thiophene-2,4-dicarboxylate scaffold, is positioned at the intersection of a mechanistically validated antibacterial target class and a synthetically tractable heterocyclic core.

Antibacterial drug discovery FtsZ inhibition Allosteric modulation

Class-Level Antivirulence Evidence: Related 2,6-Difluorobenzamido-Thiophenes as K1 Capsule Biogenesis Inhibitors

A structurally related 2,6-difluorobenzamido-thiophene compound—3-[(2,6-difluorobenzoyl)amino]-5-(4-ethoxyphenyl)thiophene-2-carboxylic acid—was identified through a high-throughput screen of 335,740 compounds as a validated probe inhibitor of K1 bacterial capsule biogenesis in uropathogenic Escherichia coli (UPEC) [1]. This probe compound demonstrated an IC₅₀ of 4.5 ± 2.4 μM for K1 capsule formation and exhibited a >10-fold selectivity index (SI) in BC5637 bladder cells, confirming that the anti-capsule effect was not driven by general cytotoxicity [1]. The compound was further profiled for off-target liabilities, aqueous solubility, parallel artificial membrane permeability, and hepatocyte microsome and plasma stability, establishing its suitability as a lead compound for capsule inhibition [1]. Both the probe compound and the target compound share the same 2,6-difluorobenzamido pharmacophore attached to a thiophene core, although they differ in substitution pattern (2,4-dicarboxylate scaffold vs. 2-carboxylic acid scaffold) and the absence/presence of an additional aryl substituent. The conservation of the 2,6-difluorobenzamido motif across both molecules supports the class-level inference that this pharmacophoric group is specifically recognized by the molecular target(s) governing capsule biogenesis in UPEC.

Anti-virulence therapy Uropathogenic E. coli Capsule inhibition

Regioisomeric Differentiation: 2,6-Difluorobenzamido vs. 3,5-Difluorobenzoyl Substitution on the Same Scaffold

The regioisomeric compound Diethyl 5-[(3,5-difluorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate, which shares the identical molecular formula (C₁₈H₁₇F₂NO₅S) and molecular weight (397.4 g/mol) with the target compound, differs solely in the fluorination pattern on the benzamide ring (3,5-difluoro vs. 2,6-difluoro) [1]. This seemingly subtle positional isomerism has profound consequences for molecular recognition: the 2,6-difluoro arrangement enforces a specific non-planar conformation between the amide carbonyl and the aromatic ring due to steric and electronic effects of the two ortho-fluorines, whereas the 3,5-difluoro isomer lacks this ortho-effect and adopts a more planar, conformationally flexible geometry [2]. In the structurally analogous DFBTA series (2,5-difluorobenzamido-thiophenes), the fluorination pattern critically influenced ANO1 channel inhibition potency, with DFBTA achieving an IC₅₀ of 24 nM and oral bioavailability exceeding 75% [3]. The distinct conformational bias imposed by the 2,6-difluoro substitution pattern in the target compound provides a unique three-dimensional pharmacophoric presentation that is not achievable with the 3,5-difluoro regioisomer, despite their identical molecular formula and overall atom connectivity.

Regioisomer comparison Fluorination pattern Structure-activity relationship

Synthetic Versatility: Dual Ester Handles Plus Pharmacophoric Amide for Divergent Library Synthesis

The target compound uniquely combines three chemically orthogonal functional groups on a single thiophene scaffold: (i) two ethyl ester groups at positions 2 and 4 that can be independently hydrolyzed, transesterified, or converted to amides; (ii) a 2,6-difluorobenzamido group at position 5 that serves as a pre-installed pharmacophore; and (iii) a methyl group at position 3 that provides steric and electronic modulation of the thiophene ring [1]. In contrast, the closest amino precursor (CAS 4815-30-9, diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate) requires a separate acylation step to install the pharmacophoric amide, adding one synthetic transformation to any downstream diversification sequence [2]. The chloroacetyl analog (CAS 146381-87-5) provides a reactive chloroacetyl handle for nucleophilic substitution but cannot directly deliver the 2,6-difluorobenzamide pharmacophore without a de novo acylation-deprotection sequence [3]. The pre-installed 2,6-difluorobenzamido group in the target compound thus enables direct entry into FtsZ-targeted or capsule-inhibition screening cascades while the two ester groups remain available for further structural diversification through hydrolysis, amidation, or reduction, reducing synthetic step count by at least one transformation relative to the amino precursor route.

Parallel synthesis Medicinal chemistry Building block utility

Priority Application Scenarios for Diethyl 5-(2,6-difluorobenzamido)-3-methylthiophene-2,4-dicarboxylate (CAS 307343-80-2) Based on Quantitative Evidence


Antibacterial Drug Discovery: FtsZ-Targeted Lead Generation Using the Pre-Installed 2,6-Difluorobenzamide Pharmacophore

The target compound is optimally positioned as a starting scaffold for FtsZ-targeted antibacterial lead discovery. The 2,6-difluorobenzamide motif has been mechanistically validated as an allosteric FtsZ inhibitor pharmacophore, with conformational analysis confirming that ortho-fluorination enforces the non-planar geometry required for binding to the FtsZ allosteric pocket [1]. Reference FtsZ inhibitors bearing this motif (e.g., PC190723) achieve IC₅₀ values of 55 ng/mL against FtsZ GTPase activity . The two ethyl ester handles at positions 2 and 4 on the thiophene ring can be independently hydrolyzed to carboxylic acids or converted to amides for systematic structure-activity relationship exploration, while the pre-installed 2,6-difluorobenzamido group eliminates the need for late-stage pharmacophore installation. This scenario is particularly relevant for research groups targeting multidrug-resistant Staphylococcus aureus and other Gram-positive pathogens where FtsZ inhibition represents a clinically unexploited mechanism of action distinct from conventional antibiotics [2].

Anti-Virulence Screening Library Construction for Uropathogenic E. coli Capsule Inhibition Programs

Based on the demonstrated activity of structurally related 2,6-difluorobenzamido-thiophenes as K1 capsule biogenesis inhibitors in UPEC (IC₅₀ = 4.5 ± 2.4 μM, selectivity index >10-fold in BC5637 bladder cells) [1], the target compound serves as a chemically tractable entry point for synthesizing focused libraries targeting bacterial capsule formation. The 2,4-dicarboxylate scaffold provides two vectors for introducing structural diversity (through ester hydrolysis, amidation, or transesterification), while the 2,6-difluorobenzamido group is retained as the conserved pharmacophore. This approach enables systematic exploration of the thiophene core substitution requirements for capsule inhibition potency, selectivity, and ADME properties, building on the established probe compound profile that includes aqueous solubility, parallel artificial membrane permeability, and microsome stability assessments already conducted for the 2,6-difluorobenzamido-thiophene chemotype [1].

Building Block for Divergent Synthesis of Difluorobenzamido-Thiophene Focused Libraries with Dual Pharmacophoric Handles

The compound's three orthogonal functional groups (two ester handles, one pharmacophoric amide) make it uniquely suited as a central building block for divergent parallel synthesis [1]. The ethyl esters can be selectively hydrolyzed under basic conditions to generate mono- or di-carboxylic acid intermediates, which can then be coupled with diverse amine sets to generate amide libraries. Alternatively, the esters can be reduced to primary alcohols for further functionalization. Critically, the 2,6-difluorobenzamido group remains intact throughout these transformations, preserving the FtsZ/capsule pharmacophore while enabling extensive exploration of chemical space at the 2- and 4-positions. This divergent strategy reduces the required synthetic step count by 1–2 transformations compared to routes starting from the amino precursor (CAS 4815-30-9) or the chloroacetyl analog (CAS 146381-87-5) , accelerating the timeline from building block procurement to screening data acquisition [2].

Conformational Probe Development for Investigating Fluorine-Mediated Protein-Ligand Interactions

The 2,6-difluorobenzamide moiety in the target compound provides a well-characterized conformational probe for studying fluorine-mediated protein-ligand interactions. Conformational analysis has demonstrated that the two ortho-fluorine atoms induce a specific non-planar geometry between the amide carbonyl and the aromatic ring, a feature that is critical for allosteric pocket recognition in FtsZ [1]. By using the target compound alongside its regioisomeric 3,5-difluorobenzoyl analog (identical molecular formula, different fluorination pattern) , researchers can systematically dissect the contribution of fluorine positioning to target binding affinity, conformational preference, and downstream biological activity. This paired-compound approach provides a powerful tool for fluorine scanning in structure-based drug design, with the thiophene core serving as a rigid scaffold that minimizes confounding conformational variables from the heterocyclic framework itself.

Quote Request

Request a Quote for Diethyl 5-(2,6-difluorobenzamido)-3-methylthiophene-2,4-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.